Valopicitabine dihydrochloride
説明
Valopicitabine dihydrochloride is an antiviral drug developed as a treatment for hepatitis C . It is a prodrug that is converted inside the body to the active form, 2’-C-methylcytidine triphosphate . It acts as an RNA-dependent RNA polymerase inhibitor .
Synthesis Analysis
Valopicitabine is synthesized as a 3’-O-l-valinyl ester derivative of 2’-C-methylcytidine . This synthesis was designed to overcome the low oral bioavailability of 2’-C-methylcytidine .Molecular Structure Analysis
The molecular formula of Valopicitabine dihydrochloride is C15H26Cl2N4O6 . Its InChI Key is XENHXZMAOSTXGD-DSMKLBDQSA-N .Chemical Reactions Analysis
Upon administration, valopicitabine is converted into 2’-C-methylcytidine . Upon phosphorylation into its 5-triphosphate form, this metabolite inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This blocks the production of HCV RNA and thus viral replication .Physical And Chemical Properties Analysis
Valopicitabine dihydrochloride has a molecular weight of 429.3 g/mol . It has a water solubility of 7.77 mg/mL . Its logP values are -0.8 (ALOGPS) and -1.5 (Chemaxon) . It has a pKa (Strongest Acidic) of 12.59 and a pKa (Strongest Basic) of 7.48 .科学的研究の応用
Hepatitis C Virus (HCV) Treatment
- Valopicitabine dihydrochloride is primarily investigated as a treatment for Hepatitis C virus infection. It is a potent and specific polymerase inhibitor of HCV, developed for potential use in HCV infection therapy (Toniutto et al., 2007).
- Clinical trials, including phase IIa and phase IIb, have been conducted to evaluate its effectiveness in both treatment-naive HCV patients and those who have previously failed pegylated IFN and ribavirin combination therapy (Toniutto et al., 2007).
Drug Interactions and Combination Therapies
- Studies have shown that ribavirin can antagonize the in vitro anti-HCV activity of 2′-C-methylcytidine, the active component of valopicitabine. This finding is crucial for planning clinical studies and combination therapies involving valopicitabine (Coelmont et al., 2006).
Pharmacokinetics and Synthesis
- The synthesis and pharmacokinetics of valopicitabine (NM283), a prodrug of 2'-C-methylcytidine, have been detailed. The development of this prodrug aimed to improve the oral bioavailability of 2'-C-methylcytidine, thus enhancing its therapeutic potential against HCV (Pierra et al., 2006).
Genetic Diversity Impact on Drug Efficacy
- The efficacy of valopicitabine across different HCV genotypes has been studied, focusing on amino acid polymorphisms in the HCV NS5B polymerase that may affect drug activity and efficacy. Understanding these genetic variations is key to optimizing valopicitabine's use across diverse HCV strains (Demetriou & Kostrikis, 2010).
Broader Antiviral Applications
- Beyond HCV, valopicitabine's active component, 2'-C-methylcytidine, has shown in vitro activity against a range of RNA viruses, including bovine viral diarrhea virus, yellow fever virus, West Nile virus, and dengue-2 virus. This suggests potential broader applications in treating various viral infections (Pierra et al., 2006).
Development of Analogues
- Research efforts have been directed towards designing and synthesizing isonucleosides similar to valopicitabine, aiming to mimic its potent antiviral properties. These efforts are part of the ongoing search for new and effective antiviral drugs (Bouisset et al., 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6.2ClH/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22;;/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22);2*1H/t8-,10+,11-,13-,15-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENHXZMAOSTXGD-DSMKLBDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valopicitabine dihydrochloride | |
CAS RN |
640725-71-9 | |
Record name | Valopicitabine dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640725719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VALOPICITABINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KNU786IT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。